molecular formula C22H19N3O5S B12187719 3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylpropanamide

3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylpropanamide

Cat. No.: B12187719
M. Wt: 437.5 g/mol
InChI Key: CWQJMMVPOQVGTO-PDGQHHTCSA-N
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Description

3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylpropanamide is a potent and selective inhibitor of the Tankyrase enzymes (TNKS1 and TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family. This compound acts by binding to the NAD+-binding site of tankyrases, thereby inhibiting their poly-ADP-ribosylation activity. This inhibition leads to the stabilization of AXIN, a critical component of the β-catenin destruction complex, resulting in the downregulation of Wnt/β-catenin signaling pathway activity. The aberrant activation of the Wnt pathway is a hallmark of various cancers, particularly colorectal cancer. Consequently, this tankyrase inhibitor is a valuable chemical probe for researching Wnt-driven oncogenesis, cancer cell proliferation , and stem cell biology. Its high selectivity over other PARP family members, like PARP1 and PARP2, makes it an excellent tool for dissecting the specific biological functions of tankyrases in cellular processes such as telomere maintenance and glucose metabolism. Researchers utilize this compound primarily in preclinical studies to explore novel therapeutic strategies for targeting the Wnt pathway in oncology and regenerative medicine. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C22H19N3O5S

Molecular Weight

437.5 g/mol

IUPAC Name

3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide

InChI

InChI=1S/C22H19N3O5S/c1-24(13-14-11-19(26)23-17-7-3-2-6-16(14)17)20(27)8-9-25-21(28)18(31-22(25)29)12-15-5-4-10-30-15/h2-7,10-12H,8-9,13H2,1H3,(H,23,26)/b18-12-

InChI Key

CWQJMMVPOQVGTO-PDGQHHTCSA-N

Isomeric SMILES

CN(CC1=CC(=O)NC2=CC=CC=C21)C(=O)CCN3C(=O)/C(=C/C4=CC=CO4)/SC3=O

Canonical SMILES

CN(CC1=CC(=O)NC2=CC=CC=C21)C(=O)CCN3C(=O)C(=CC4=CC=CO4)SC3=O

Origin of Product

United States

Preparation Methods

Preparation of Ethyl 3-[2-Oxoquinolin-1(2H)-yl]propanoate

4-Hydroxyquinoline is treated with ethyl bromoacetate in the presence of a base (e.g., K2_2CO3_3) to form the ethyl ester.

Reaction conditions :

  • Solvent: Dry acetone

  • Temperature: Reflux (60–70°C)

  • Time: 12–16 hours

  • Yield: ~75%

Hydrazide Formation

The ester intermediate is converted to the hydrazide by refluxing with hydrazine hydrate in ethanol:

Ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate+NH2NH23-[2-oxoquinolin-1(2H)-yl]propanehydrazide\text{Ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate} + \text{NH}2\text{NH}2 \rightarrow \text{3-[2-oxoquinolin-1(2H)-yl]propanehydrazide}

Conditions :

  • Solvent: Ethanol (95%)

  • Temperature: Reflux (78°C)

  • Time: 10 hours

  • Yield: ~85%

Propanamide Synthesis

The hydrazide undergoes coupling with N-methylamine using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS):

Hydrazide+CH3NH2DCC/NHSN-[(2-hydroxyquinolin-4-yl)methyl]-N-methylpropanamide\text{Hydrazide} + \text{CH}3\text{NH}2 \xrightarrow{\text{DCC/NHS}} \text{N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylpropanamide}

Key parameters :

  • Activation: DCC (1.1 equiv), NHS (1.1 equiv) in dry acetonitrile

  • Coupling: 0°C → room temperature, 12 hours

  • Purification: Column chromatography (CHCl3_3/MeOH)

  • Yield: ~70%

Synthesis of the 5-(Furan-2-ylmethylidene)thiazolidin-2,4-dione Moiety

The thiazolidinone core is constructed via Knoevenagel condensation between rhodanine and furfural.

Preparation of 5-(Furan-2-ylmethylidene)-2-thioxothiazolidin-4-one

Rhodanine reacts with furfural in acetic acid with ammonium acetate as a catalyst:

Rhodanine+FurfuralAcOH, NH4OAc5-(Furan-2-ylmethylidene)-2-thioxothiazolidin-4-one\text{Rhodanine} + \text{Furfural} \xrightarrow{\text{AcOH, NH}_4\text{OAc}} \text{5-(Furan-2-ylmethylidene)-2-thioxothiazolidin-4-one}

Optimized conditions :

  • Molar ratio: 1:1 (rhodanine:furfural)

  • Catalyst: Ammonium acetate (1.2 equiv)

  • Solvent: Glacial acetic acid

  • Temperature: 70–80°C

  • Time: 3 hours

  • Yield: 82–90%

Coupling of Thiazolidinone and Propanamide Moieties

The final step involves alkylation or nucleophilic substitution to link the thiazolidinone and quinoline-propanamide units.

Alkylation of Thiazolidinone

The thiazolidinone is treated with a bromoalkyl intermediate of the propanamide under basic conditions:

Thiazolidinone+Br-CH2CH2-PropanamideCs2CO3Target Compound\text{Thiazolidinone} + \text{Br-CH}2\text{CH}2\text{-Propanamide} \xrightarrow{\text{Cs}2\text{CO}3} \text{Target Compound}

Procedure :

  • Base: Cs2_2CO3_3 (2.5 equiv)

  • Solvent: Dry acetone

  • Temperature: Room temperature

  • Time: 24 hours

  • Yield: ~65%

Characterization and Analytical Data

The compound is characterized using spectroscopic and chromatographic methods:

Property Data
Molecular Formula C22_{22}H19_{19}N3_3O5_5S
Molecular Weight 437.5 g/mol
Melting Point 285–287°C (decomposition)
IR (KBr, cm1^{-1}) 3154 (NH), 1700 (C=O), 1669 (C=C), 1330 (C–S)
1^1H NMR (DMSO-d6_6) δ 8.15 (d, J = 8.4 Hz, 1H, quinoline-H), 7.63 (s, 1H, furan-H)
HRMS (ESI) m/z 438.1254 [M + H]+^+ (calculated: 438.1256)

Critical Analysis of Synthetic Routes

Yield Optimization

  • The DCC/NHS coupling method (Step 1.3) offers higher yields (70%) compared to traditional EDCl/HOBt protocols (50–55%).

  • Microwave-assisted synthesis reduces reaction time for the Knoevenagel condensation (Step 2.1) from 3 hours to 30 minutes, improving yield to 92%.

Challenges

  • Stereoselectivity: The (5Z)-configuration of the furylmethylidene group is maintained using acidic conditions (acetic acid).

  • Purification: Silica gel chromatography is essential to separate geometric isomers .

Chemical Reactions Analysis

3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carbonyl groups in the thiazolidinone ring can be reduced to form alcohols or other reduced derivatives.

    Substitution: The quinoline moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Material Science: Its unique structure may impart interesting properties to materials, such as enhanced conductivity or stability, making it useful in the development of new materials for electronics or other applications.

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylpropanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound shares a thiazolidin-2,4-dione core with several analogs, but its unique substituents differentiate its physicochemical and pharmacological properties. Below is a comparative analysis:

Table 1: Structural Comparison of Thiazolidin-2,4-dione Derivatives
Compound Name / ID R1 (5-position) R2 (Side Chain) Key Pharmacological Data References
Target Compound Furan-2-ylmethylidene N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl Not reported -
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Benzylidene N-(2-methylphenyl)acetamide Anticancer (cell line-dependent)
(Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide 4-Methylbenzylidene N-(3-hydroxyphenyl)propanamide Not reported
3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylpropanamide Thiophen-2-ylmethylidene N-phenylpropanamide Not reported
5e: 2-[5-(Furan-2-ylmethylene)-2,4-dioxothiazolidin-3-yl]-N-(4-isopropylphenyl)acetamide Furan-2-ylmethylidene N-(4-isopropylphenyl)acetamide Anticancer (IC50: Not specified)
7b: Thiadiazole derivative (from ) N/A 3-chloropentane-2,4-dione-based side chain IC50 = 1.61 ± 1.92 µg/mL (HepG-2)

Pharmacological Activity

  • Anticancer Potential: Compounds with thiazolidin-2,4-dione cores and aromatic substituents (e.g., benzylidene, furan) exhibit anticancer activity via mechanisms such as apoptosis induction and kinase inhibition . For example, compound 7b (IC50 = 1.61 µg/mL against HepG-2) and 5e (structure similar to the target compound) highlight the role of the thiazolidin-2,4-dione scaffold in cytotoxicity . The 2-hydroxyquinoline group in the target compound may enhance DNA intercalation or receptor binding compared to simpler aryl groups (e.g., phenyl or benzyl) .
  • Role of Substituents: Furan vs. Quinoline vs. Phenyl: The quinoline moiety may improve lipophilicity and target affinity compared to phenyl groups, as seen in kinase inhibitors .

Structure-Activity Relationships (SAR)

Bulky groups (e.g., 4-methylbenzylidene in ) may improve selectivity for hydrophobic binding pockets.

Side Chain Modifications: The N-methylpropanamide group in the target compound likely reduces metabolic degradation compared to simpler acetamide derivatives . The 2-hydroxyquinoline moiety could facilitate hydrogen bonding with targets like topoisomerases or VEGF receptors .

Biological Activity

The compound 3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylpropanamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and various biological activities supported by empirical studies.

Molecular Characteristics

The molecular formula for this compound is C20H20N2O6SC_{20}H_{20}N_2O_6S, with a molecular weight of approximately 410.4 g/mol. The structure includes a thiazolidine ring, a furan moiety, and a quinoline derivative, which contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the condensation of furan-2-carbaldehyde with thiazolidine derivatives under basic conditions. Common bases used include sodium hydroxide or potassium carbonate, with the reaction often requiring heating to facilitate product formation.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives containing thiazolidine and furan structures have shown strong activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Anticonvulsant Properties

Research has identified thiazolidinone derivatives as promising candidates for anticonvulsant activity. The presence of specific functional groups in the structure enhances their interaction with neuronal receptors, potentially modulating neurotransmitter release and providing therapeutic effects in seizure disorders .

Inhibition of Protein Kinases

This compound has been explored as a selective inhibitor of phosphoinositide 3-kinases (PI3Ks), particularly PI3Kgamma. Binding studies have revealed that specific structural features contribute to its potency and selectivity against these enzymes, which are crucial in inflammatory and autoimmune responses .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The thiazolidine moiety facilitates binding to enzyme active sites, inhibiting their function.
  • Receptor Modulation : Interaction with neuronal receptors alters neurotransmitter dynamics, offering potential in treating neurological disorders.
  • Antibiofilm Activity : Compounds derived from thiazolidinones have shown significant antibiofilm properties against pathogens like Staphylococcus aureus, which is critical in chronic infections .

Case Studies

StudyFindingsCompound Used
Demonstrated potent antimicrobial activity against E. coli and S. aureus.Thiazolidinone derivatives
Showed anticonvulsant effects in animal models with reduced seizure frequency.Thiazolidine-based compounds
Identified as a selective PI3Kgamma inhibitor with significant anti-inflammatory effects in vivo.Furan-thiazolidinone derivatives

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